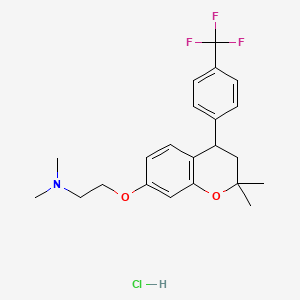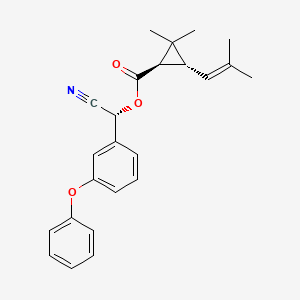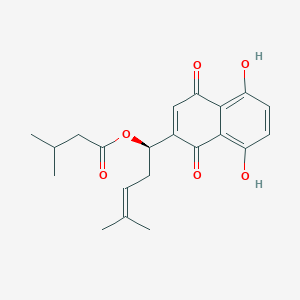
Isovalerylshikonin
Übersicht
Beschreibung
Isovalerylshikonin (IVS) is a shikonin pigment identified in the root epidermis of Echium italicum L . It has a molecular formula of C21H24O6 and a molecular weight of 372.42 . It has been found to exhibit marginal antibacterial activity against drug-resistant Staphylococcus aureus RN4220 .
Synthesis Analysis
The synthesis of Isovalerylshikonin involves two BAHD acyltransferases that catalyze the last step in the Shikonin/Alkannin biosynthetic pathway . These enzymes recognize acetyl-CoA, isobutyryl-CoA, and isovaleryl-CoA as acyl donors to produce their corresponding shikonin/alkannin derivatives . Another study identified a geranylhydroquinone 3″-hydroxylase candidate gene (EpGHQH1) from E. plantagineum, which plays a role in shikonin biosynthesis .
Molecular Structure Analysis
The molecular structure of Isovalerylshikonin consists of 52 bonds in total, including 28 non-H bonds, 11 multiple bonds, 7 rotatable bonds, 5 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 ester (aliphatic), 2 ketones (aromatic), and 2 aromatic hydroxyls .
Chemical Reactions Analysis
The first electrochemical reduction signal of Isovalerylshikonin is a reversible monoelectronic transfer, generating a stable semiquinone intermediate . For the second reduction step, esterified compounds like isobutyryl and isovalerylshikonin present a coupled chemical reaction following dianion formation .
Physical And Chemical Properties Analysis
Isovalerylshikonin has a molecular weight of 372.41 and a molecular formula of C21H24O6 . It has a monoisotopic mass of 372.157288 Da .
Wissenschaftliche Forschungsanwendungen
Chromatographic Analysis
Isovalerylshikonin has been identified in various parts of Arnebia euchroma through a developed HPLC method, highlighting its significant presence especially in the root bark. This study provides a scientific basis for the medicinal parts of A. euchroma (Zan et al., 2017).
Insecticidal Properties
A study on the roots of Onosma visianii showed that isovalerylshikonin, along with other derivatives, has significant insecticidal and growth inhibitory effects on the tobacco cutworm Spodoptera littoralis. This finding suggests the potential of isovalerylshikonin as a botanical insecticide in crop protection (Sut et al., 2017).
Pharmacokinetic Studies
Isovalerylshikonin's pharmacokinetics were explored using a high-performance liquid chromatography/electrospray ionization tandem mass spectrometry method. This study contributes to understanding how isovalerylshikonin behaves in biological systems, particularly in rats (Zhu et al., 2009).
Anti-Mite Applications
Isovalerylshikonin was identified as a potential acaricidal agent against Tetranychus urticae mites in a study involving Onosma visianii roots extract. The compound showed significant toxicity and inhibition of oviposition, suggesting its use in developing new anti-mite agents (Sut et al., 2017).
Anti-Cancer Properties
Isovalerylshikonin, along with other shikonin derivatives, was found to exhibit strong cytotoxicity against various cancer cell lines and induced apoptotic cell death in melanoma cells. This highlights its potential application in cancer therapy (Kretschmer et al., 2012).
Electrochemical Behavior
Research on electrogenerated anion and dianion species from isovalerylshikonin provided insights into its electrochemical behavior, indicating potential applications in electrochemical studies and possibly in the development of electrochemical sensors (Armendariz-Vidales & Frontana, 2015).
Antimicrobial Resistance
A study on Arnebia euchroma revealed that isovalerylshikonin acts as a resistance-modifying agent against drug-resistant Staphylococcus aureus, showing potential as a synergistic antibacterial agent (He et al., 2019).
Bypassing Drug Resistance
Isovalerylshikonin and its analogues can bypass drug resistance mediated by multiple drug-resistant factors in cancer treatment, indicating its potential in developing novel cancer therapies (Xuan & Hu, 2009).
Wirkmechanismus
Safety and Hazards
When handling Isovalerylshikonin, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . In case of accidental ingestion or contact, immediate medical attention is required .
Eigenschaften
IUPAC Name |
[(1R)-1-(5,8-dihydroxy-1,4-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] 3-methylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O6/c1-11(2)5-8-17(27-18(25)9-12(3)4)13-10-16(24)19-14(22)6-7-15(23)20(19)21(13)26/h5-7,10,12,17,22-23H,8-9H2,1-4H3/t17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTOUNDHZJFIVPK-QGZVFWFLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)OC(CC=C(C)C)C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC(=O)O[C@H](CC=C(C)C)C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-(5,8-Dihydroxy-1,4-dioxo-1,4-dihydro-2-naphthyl)-4-methyl-3-pentenyl isovalerate | |
CAS RN |
52387-14-1 | |
| Record name | Isovalerylshikonin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52387-14-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-(4H-imidazol-4-yl)-N-[2-[[(2S)-3-(4H-imidazol-4-yl)-1-[[2-[[(2S)-1-(4H-imidazol-4-yl)-3-oxopropan-2-yl]amino]-2-oxoethylidene]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]propanamide](/img/structure/B1217735.png)
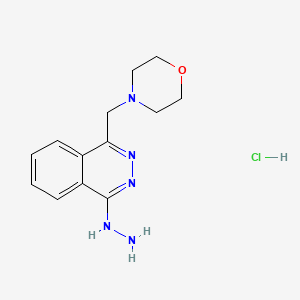
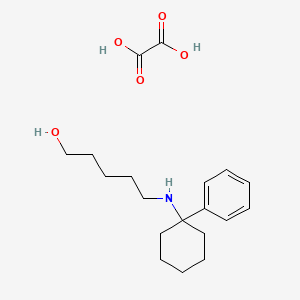
![2-[[1-[[3-[[2-Amino-3-(3-hydroxyphenyl)propanoyl]-methylamino]-1-[[5-(2,4-dioxo-1,3-diazinan-1-yl)-4-hydroxyoxolan-2-ylidene]methylamino]-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]carbamoylamino]-3-(3-hydroxyphenyl)propanoic acid](/img/structure/B1217741.png)

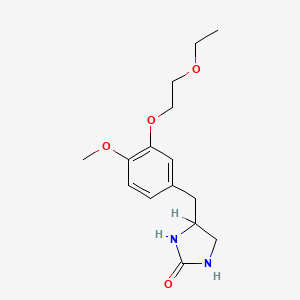
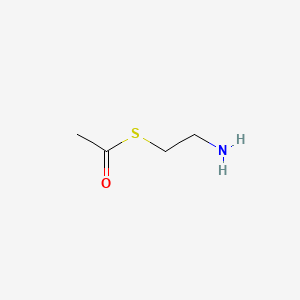
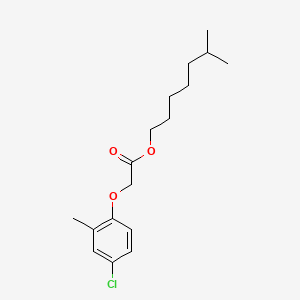
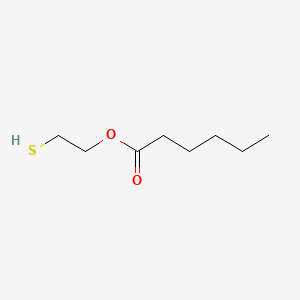

![Benzo[a]pyrene-4,5-oxide](/img/structure/B1217752.png)

